molecular formula C23H26BrN3O4 B7714368 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide

Cat. No.: B7714368
M. Wt: 488.4 g/mol
InChI Key: KGGHLMKUFRCKNJ-UHFFFAOYSA-N
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Description

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromo, ethoxy, and methoxy substituted phenyl ring, an oxadiazole ring, and a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions: The bromo, ethoxy, and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the butanamide moiety through the reaction of the oxadiazole intermediate with 2,3-dimethylaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromo group.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromo group.

Scientific Research Applications

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the bromo, ethoxy, and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isopropylbutanamide
  • 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)pentanamide

Uniqueness

The uniqueness of 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide lies in its specific substitution pattern and the presence of the butanamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O4/c1-5-30-19-13-16(12-17(24)22(19)29-4)23-26-21(31-27-23)11-7-10-20(28)25-18-9-6-8-14(2)15(18)3/h6,8-9,12-13H,5,7,10-11H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGHLMKUFRCKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3C)C)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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